molecular formula C8H18N2 B177166 N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine CAS No. 112419-07-5

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine

Cat. No.: B177166
CAS No.: 112419-07-5
M. Wt: 142.24 g/mol
InChI Key: TVQYLBWVRBQOGI-QMMMGPOBSA-N
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Description

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine is a tertiary amine compound with a piperidine ring. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a piperidine ring attached to a methanamine group, which is further substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Piperidine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.

    Procedure: Piperidine is reacted with formaldehyde to form a piperidine-methanol intermediate, which is then treated with dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are carried out under controlled temperatures and solvents.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with a simpler structure, lacking the piperidine ring.

    N-methyl-1-propanamine: A secondary amine with a propyl group instead of a piperidine ring.

    N-ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen atom.

Uniqueness

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine is unique due to its piperidine ring structure, which imparts specific chemical and biological properties. This structural feature makes it distinct from other tertiary amines and contributes to its diverse applications in various fields.

Properties

IUPAC Name

N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQYLBWVRBQOGI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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